7,8-二氢脱香芹酚

描述

Synthesis Analysis

The synthesis of 7,8-Didehydrodesmosterol is described in a 16-step sequence starting from 22-hydroxy-23,24-dinorchol-4-en-3-one. This process involves several intermediates, compounds 2–11 and 14–17, with the ylide 13 playing a crucial role in the homologization of carbonyl compounds during the final steps of the synthesis . Although this synthesis is for a different compound, it provides a general idea of the complexity and the type of chemical reactions that might be involved in the synthesis of 7,8-Didehydrocimigenol.

Molecular Structure Analysis

The molecular structure of 7,8-Didehydrocimigenol is not directly analyzed in the provided papers. However, the synthesis of related compounds such as 7,8-Didehydrodesmosterol and 4,5-Didehydroguadiscine involves the formation of specific structural motifs, such as the aporphinoid skeleton in the case of 4,5-Didehydroguadiscine . These structural analyses are important for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The papers describe various chemical reactions used to synthesize didehydro derivatives. For instance, the synthesis of 7,8-Didehydro-3,4-Dimethoxy-17-Methylmorphinan-6-one involves the reductive opening of an epoxy bridge followed by methylation . Additionally, the synthesis of 6β-Amino-7,8-didehydromorphinan derivatives includes the formation of amino and hydroxy derivatives, which are further modified to create tritium-labeled compounds for use as affinity labeling probes with μ opioid agonist activity . These reactions highlight the versatility and reactivity of didehydro compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-Didehydrocimigenol are not discussed in the provided papers. However, the synthesis and structural modifications of related compounds suggest that didehydro derivatives can exhibit significant biological activity. For example, 4,5-Didehydroguadiscine has been identified as a potent melanogenesis inhibitor, with an IC50 value that is 40 times stronger than that of arbutin, a reference standard . This suggests that the physical and chemical properties of didehydro compounds can be finely tuned to achieve desired biological effects.

科学研究应用

分离与表征

- 升麻根茎的成分:一项研究从升麻中分离和表征了十种新的高度氧化的环阿魏酸型三萜类化合物,包括7,8-二氢脱香芹酚。使用二维核磁共振 (NMR) 技术和 X 射线衍射分析确定了这些结构(李等人,1993 年)。

抗菌和抗氧化活性

- 酚类紫苏烷倍半萜:一项关于倍半萜(包括 7,8-二氢脱香芹酚类似物)的研究表明,它们对金黄色葡萄球菌具有中等抑制活性,表明具有潜在的抗菌特性(王等人,2018 年)。

胆碱酯酶抑制和生物碱分布

- 生物碱的空间分布和稳定性:对 Papaver setiferum 的研究鉴别出新的 7,8-二氢脱原小檗碱生物碱,并证明了它们的稳定性和对胆碱酯酶的抑制活性,表明具有潜在的治疗应用(Safa 等人,2021 年)。

牙科应用

- 抑制基质金属蛋白酶-1:一项关于升麻根茎提取物(包括 7,8-二氢脱香芹酚)的研究揭示了它从人牙龈成纤维细胞中抑制基质金属蛋白酶-1 的能力,表明在口腔异味治疗中具有潜在应用(本田横田等人,2018 年)。

心血管治疗

- PPAR-γ 上调和心血管疾病:研究表明,来自升麻根茎的 7,8-二氢脱香芹酚通过上调 PPAR-γ 抑制人内皮细胞中 TNF-α 诱导的 VCAM-1 表达。这表明它在治疗动脉粥样硬化等心血管疾病中具有潜在用途(文等人,2011 年)。

作用机制

Target of Action

7,8-Didehydrocimigenol is an active triterpenoid that primarily targets TNF-α-induced VCAM-1 expression , NF-kB activity , and the phosphorylation of ERK1/2 and Akt . It also increases the expression of PPAR-γ . These targets play crucial roles in various cellular processes, including inflammation, cell signaling, and gene expression.

Mode of Action

7,8-Didehydrocimigenol interacts with its targets by inhibiting TNF-α-induced VCAM-1 expression and NF-kB activity, and by reducing the phosphorylation of ERK1/2 and Akt . It also upregulates the expression of PPAR-γ . These interactions result in changes in cellular processes, such as inflammation and cell signaling.

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the NF-kB pathway, which plays a key role in regulating the immune response to infection . It also affects the ERK1/2 and Akt pathways, which are involved in cell signaling . By increasing the expression of PPAR-γ, it influences the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates the expression of genes involved in energy homeostasis .

Result of Action

7,8-Didehydrocimigenol has been shown to decrease the production of Amyloid Beta (Aβ) in Amyloid Precursor Protein-Transfected HeLa Cells . This effect was accompanied by a reduction in sAPPβ production, a soluble ectodomain APP fragment through β-secretases . The compound also increased the level of sAPPα, a proteolytic fragment of APP by α-secretases . Additionally, it decreased the protein level of β-secretases, but increased the protein levels of the A disintegrin and metalloproteinase (ADAM) family, especially ADAM10 and ADAM17 .

安全和危害

未来方向

属性

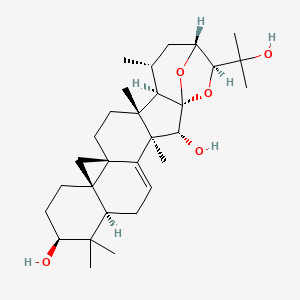

IUPAC Name |

(1S,2R,3R,7R,9S,12R,14R,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h9,16-18,20-23,31-33H,8,10-15H2,1-7H3/t16-,17-,18+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWGQUZLHBLDFF-OSIIPQMASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC=C6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC=C6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of 7,8-Didehydrocimigenol and how does it interact with its targets?

A1: 7,8-Didehydrocimigenol, often found as a glycoside, exhibits promising biological activity, particularly in relation to Alzheimer's disease. Research suggests that 7,8-didehydrocimigenol-3-O-β-D-xylopryranoside, a glycosylated form of the compound, can decrease amyloid beta (Aβ) production, a hallmark of Alzheimer's disease []. This effect is linked to the compound's ability to reduce soluble amyloid precursor protein β (sAPPβ) production, a precursor to Aβ, through the modulation of β-secretase activity []. Additionally, this compound appears to increase levels of sAPPα, a fragment produced by α-secretase activity, suggesting a potential shift in amyloid precursor protein (APP) processing towards a less amyloidogenic pathway []. While the precise mechanism of action requires further investigation, these findings suggest 7,8-didehydrocimigenol derivatives might have therapeutic potential for Alzheimer's disease by influencing APP processing.

Q2: Does the structure of 7,8-Didehydrocimigenol influence its biological activity?

A2: While specific structure-activity relationship (SAR) studies focusing solely on 7,8-Didehydrocimigenol are limited in the provided research, existing data suggests that structural modifications, particularly glycosylation patterns, influence its biological activity []. For instance, the presence of a xylose sugar moiety on the cimigenol backbone appears to be crucial for inducing mast cell degranulation []. In contrast, compounds lacking this specific glycosylation pattern showed no such activity, highlighting the importance of the sugar moiety for this specific effect []. These observations underscore the need for more comprehensive SAR studies to fully elucidate the impact of various structural modifications on the activity and potency of 7,8-Didehydrocimigenol and its derivatives.

Q3: What are the known sources of 7,8-Didehydrocimigenol?

A3: 7,8-Didehydrocimigenol is a naturally occurring compound primarily isolated from plants belonging to the Cimicifuga genus [, , , , ]. Various species, including Cimicifuga simplex, Cimicifuga heracleifolia, and Cimicifuga racemosa (black cohosh), have been identified as sources of this compound and its glycosylated derivatives [, , , , ]. These plants are traditionally used in herbal medicine for various purposes, including the treatment of inflammation and menopausal symptoms []. The identification of 7,8-Didehydrocimigenol and its derivatives in these plants provides a basis for understanding their potential medicinal properties.

Q4: Have there been any studies investigating the potential toxicity of 7,8-Didehydrocimigenol?

A4: Currently, the provided research papers do not offer specific details on the toxicity profile of 7,8-Didehydrocimigenol. Further investigations are needed to establish its safety profile, including potential adverse effects and long-term consequences of exposure.

Q5: Are there any analytical methods available for detecting and quantifying 7,8-Didehydrocimigenol?

A5: Researchers utilized various techniques to isolate and characterize 7,8-Didehydrocimigenol and its derivatives from plant sources. These methods include a combination of column chromatography, often employing silica gel and ODS (octadecylsilyl silica gel) columns, coupled with high-performance liquid chromatography (HPLC) [, , ]. For structural elucidation, researchers employed techniques like nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, and mass spectrometry (MS) techniques such as fast atom bombardment mass spectrometry (FAB-MS) [, , ]. These techniques allow for the identification and structural characterization of 7,8-Didehydrocimigenol and its glycosides from complex plant extracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027962.png)

![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)

![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)

![(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol](/img/structure/B3027972.png)

![(4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B3027973.png)

![Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate](/img/structure/B3027977.png)

![tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B3027978.png)

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)